[(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine

Catalog No.
S860475
CAS No.
1019628-43-3
M.F
C11H15Cl2NO
M. Wt
248.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)...

CAS Number

1019628-43-3

Product Name

[(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-methoxypropan-2-amine

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

InChI

InChI=1S/C11H15Cl2NO/c1-8(7-15-2)14-6-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3

InChI Key

PBWGNEWJNHHICJ-UHFFFAOYSA-N

SMILES

CC(COC)NCC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(COC)NCC1=C(C=C(C=C1)Cl)Cl

Scientific literature readily available online offers limited information on amine. There is a description of a similar compound, amine, which suggests this class of molecules may be of interest in research, but the specific function of amine remains unclear [].


Molecular Structure Analysis

The compound consists of several key functional groups:

  • Dichlorophenyl ring: Two chlorine atoms are attached to a benzene ring at the 2nd and 4th positions. This group can participate in various aromatic substitution reactions.
  • Methoxy group (CH3O): Attached to the second carbon of a three-carbon propan-2-yl chain. This group can influence the compound's solubility and participate in hydrolysis reactions.
  • Amine group (NH2): Attached to the same carbon as the methoxy group. This primary amine can undergo various reactions, including protonation, alkylation, and acylation.

The specific arrangement of these groups within the molecule might influence its overall properties and reactivity.


Chemical Reactions Analysis

  • Synthesis: This compound could potentially be synthesized via a route involving the reaction of a dichlorophenyl derivative with a precursor containing the methoxypropan-2-yl amine moiety. However, the specific reaction pathway would depend on the chosen starting materials [].
  • Decomposition: Under strong acidic or basic conditions, the amine group might undergo hydrolysis, breaking the bond with the carbon chain. Thermal decomposition at high temperatures could also occur, leading to fragmentation of the molecule.

Physical And Chemical Properties Analysis

No data on the melting point, boiling point, solubility, or stability of amine is currently available in scientific databases.

The chemical reactivity of (2,4-Dichlorophenyl)methylamine can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  • Oxidation-Reduction Reactions: The compound may undergo oxidation, particularly due to the presence of the dichlorophenyl group, which can influence its electronic properties.
  • Condensation Reactions: The amine can react with carbonyl compounds to form imines or other derivatives.

These reactions are essential in understanding the compound's behavior in biological systems and its potential for modification in drug design.

The biological activity of (2,4-Dichlorophenyl)methylamine is primarily linked to its structural components. Compounds with similar dichlorophenyl groups have shown various pharmacological activities, including:

  • Antimicrobial Activity: Many dichlorophenyl derivatives exhibit antimicrobial properties.
  • Antidepressant Effects: Some amine-containing compounds are studied for their potential antidepressant effects.
  • Anti-inflammatory Activity: The structural motifs present may contribute to anti-inflammatory properties.

Research into the specific biological activities of this compound could reveal its therapeutic potential.

Several methods can be employed to synthesize (2,4-Dichlorophenyl)methylamine:

  • N-Alkylation of Amines: This method involves the alkylation of a primary or secondary amine with a suitable alkyl halide.
  • Reduction Reactions: Starting from nitro or other functional groups that can be reduced to form the amine.
  • Substitution Reactions: Utilizing nucleophilic substitution to introduce the dichlorophenyl group onto a suitable precursor.

Each method has its advantages and challenges regarding yield and purity.

The applications of (2,4-Dichlorophenyl)methylamine span various fields:

  • Pharmaceuticals: Potential use as a drug candidate due to its biological activity.
  • Agricultural Chemicals: Could serve as an active ingredient in pesticides or herbicides.
  • Chemical Intermediates: Useful in synthesizing other complex molecules in organic chemistry.

Interaction studies involving (2,4-Dichlorophenyl)methylamine focus on its binding affinity with biological targets such as enzymes and receptors. Techniques such as:

  • Molecular Docking Studies: To predict how the compound interacts with specific targets.
  • In Vitro Assays: To evaluate the biological response upon interaction with cells or tissues.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds exhibit structural similarities to (2,4-Dichlorophenyl)methylamine, including:

Compound NameStructure FeaturesUnique Properties
4-ChloroanilineContains a chloro group on an aniline ringKnown for antibacterial activity
2,6-DichloroanilineDichloro substitutions on an aniline structureExhibits herbicidal properties
N,N-DimethylbenzamideContains a benzamide structureUsed as an analgesic

While these compounds share some structural components, the unique arrangement of functional groups in (2,4-Dichlorophenyl)methylamine may confer distinct biological activities and chemical reactivities that differentiate it from these similar compounds.

Understanding these differences is essential for drug development and optimizing therapeutic efficacy.

XLogP3

3.1

Dates

Last modified: 08-16-2023

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